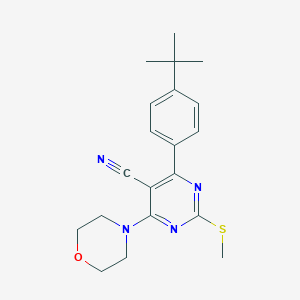![molecular formula C16H24N2O3 B256245 N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide](/img/structure/B256245.png)
N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has gained popularity for its euphoric and empathogenic effects. MDMA is chemically similar to both amphetamines and hallucinogens, and its effects on the brain and body are a subject of ongoing scientific research.
Wirkmechanismus
N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide works by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are responsible for regulating mood, reward, and arousal. N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide also inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain. This results in a feeling of euphoria, increased sociability, and heightened sensory perception.
Biochemical and Physiological Effects:
N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide has a range of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide also causes the release of stress hormones such as cortisol and adrenaline, which can lead to dehydration, muscle tension, and jaw clenching. Long-term use of N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide has been associated with neurotoxicity and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide has several advantages for use in lab experiments, including its ability to induce a state of heightened empathy and social connection, which can be useful for studying social behavior. N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide also has a relatively short duration of action, which allows for precise control over the timing of experiments. However, the illegal nature of N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide limits its availability for research, and the potential for neurotoxicity and cognitive impairment must be carefully considered.
Zukünftige Richtungen
There are several future directions for N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide research, including further investigation into its potential therapeutic uses, as well as its long-term effects on the brain and body. Research is also needed to develop safer and more effective synthesis methods for N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide, as well as to explore the potential use of N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide analogs for therapeutic purposes. Additionally, research is needed to better understand the social and psychological effects of N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide use, and to develop strategies for harm reduction and education.
Conclusion:
N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide is a synthetic psychoactive drug that has gained popularity for its euphoric and empathogenic effects. Scientific research has shown promising results for its potential therapeutic uses, but its illegal nature and potential for harm must be carefully considered. Ongoing research is needed to better understand the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide research.
Synthesemethoden
N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide is synthesized from safrole, a natural organic compound found in sassafras oil. The synthesis process involves several steps, including isomerization, reduction, and acylation, and requires specialized knowledge and equipment. Due to the illegal nature of N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide, the synthesis method is not widely discussed in scientific literature.
Wissenschaftliche Forschungsanwendungen
N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide has been the subject of extensive scientific research, with studies focusing on its potential therapeutic uses, as well as its harmful effects. N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide has been studied for its potential to treat post-traumatic stress disorder (PTSD), anxiety, and depression, and has shown promising results in clinical trials. N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide-assisted psychotherapy has been shown to increase empathy and social connection, reduce fear and defensiveness, and improve emotional regulation.
Eigenschaften
Produktname |
N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide |
|---|---|
Molekularformel |
C16H24N2O3 |
Molekulargewicht |
292.37 g/mol |
IUPAC-Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)7-16(19)17-9-13(18(3)4)12-5-6-14-15(8-12)21-10-20-14/h5-6,8,11,13H,7,9-10H2,1-4H3,(H,17,19) |
InChI-Schlüssel |
LCOFURNXXYFBEW-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NCC(C1=CC2=C(C=C1)OCO2)N(C)C |
Kanonische SMILES |
CC(C)CC(=O)NCC(C1=CC2=C(C=C1)OCO2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256164.png)
![Isobutyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B256166.png)


![2-[(2-methylpropanoyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256172.png)

![1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B256179.png)

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B256182.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B256183.png)

![2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B256188.png)
![4-(4-Tert-butylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B256189.png)
